molecular formula C17H10FNO4 B13145170 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B13145170
M. Wt: 311.26 g/mol
InChI Key: RDYCKZHXTUXBGI-AATRIKPKSA-N
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Description

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is a complex organic compound with a unique structure that includes a fluorenone moiety and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid typically involves multiple steps, starting with the preparation of the fluorenone derivative. The fluorenone derivative is then subjected to a series of reactions, including amination and enone formation, to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enone group can lead to the formation of carboxylic acids, while reduction of the fluorenone moiety can yield fluorenol derivatives .

Scientific Research Applications

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenone moiety can interact with hydrophobic pockets in proteins, while the enone group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((7-Fluoro-9-oxo-9H-fluoren-2-yl)amino)-4-oxobut-2-enoicacid is unique due to the presence of both the fluorenone and enone functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H10FNO4

Molecular Weight

311.26 g/mol

IUPAC Name

(E)-4-[(7-fluoro-9-oxofluoren-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H10FNO4/c18-9-1-3-11-12-4-2-10(19-15(20)5-6-16(21)22)8-14(12)17(23)13(11)7-9/h1-8H,(H,19,20)(H,21,22)/b6-5+

InChI Key

RDYCKZHXTUXBGI-AATRIKPKSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)C3=C2C=CC(=C3)F

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=O)C3=C2C=CC(=C3)F

Origin of Product

United States

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